

A comparative study of the total synthesis routes for strychnine

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A Comparative Analysis of Strychnine Total Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

The formidable molecular architecture of **strychnine**, a complex indole alkaloid, has captivated and challenged synthetic chemists for over a century. Its heptacyclic framework, featuring six contiguous stereocenters, has served as a benchmark for the evolution of synthetic strategy and a platform for the development of novel chemical methodologies. This guide provides a comparative overview of several landmark total syntheses of **strychnine**, offering a quantitative analysis of their efficiency and a detailed examination of their key strategic innovations.

Quantitative Comparison of Key Syntheses

The following table summarizes the key quantitative metrics for the total syntheses of **strychnine** discussed in this guide. These metrics provide a snapshot of the evolution of synthetic efficiency over time, reflecting advancements in reaction methodology and strategic planning.

| Lead Researcher(s) | Year Published | Chirality | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Approach |
|-----------------------------|----------------|------------------|---------------------------------|-------------------|--|
| R. B. Woodward | 1954 | Racemic | 29 | < 0.01 | Relay synthesis targeting isostrychnine |
| Philip Magnus | 1992 | Enantioselective | 27 | 0.03 | Transannular oxidative cyclization |
| Larry E. Overman | 1993 | Enantioselective | 24 | 3 | Aza-Cope/Mannich cascade |
| Viresh H. Rawal | 1994 | Racemic | 15 | 10 | Intramolecular Diels-Alder/Heck reaction |
| Josep Bonjoch & Daniel Solé | 1997 | Enantioselective | 15 | 0.15 | Reductive Heck cyclization |
| David W. C. MacMillan | 2011 | Enantioselective | 12 | 6 | Organocatalytic cascade |
| Christopher D. Vanderwal | 2011 | Racemic | 6 | 2-3 | Zincke aldehyde cycloaddition |

Strategic Overviews and Key Transformations

The total synthesis of **strychnine** has been a fertile ground for the development and application of powerful synthetic strategies. The following sections detail the key innovations of several prominent routes, accompanied by diagrams illustrating the logical flow of the syntheses.

The Woodward Synthesis: A Landmark Relay Approach

R.B. Woodward's synthesis, a monumental achievement of its time, employed a relay strategy, targeting the known degradation product, **isostrychnine**, which could then be converted to **strychnine**.^{[1][2]} This approach broke down the complex target into more manageable subunits and showcased the power of classical reaction methodology. A key transformation in this synthesis was the construction of the pentacyclic core through a series of carefully orchestrated steps.



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Woodward's relay strategy towards **strychnine**.

The Overman Synthesis: Aza-Cope/Mannich Cascade

Larry Overman's enantioselective synthesis introduced a powerful tandem reaction, the aza-Cope rearrangement followed by a Mannich cyclization, to construct the intricate CDE ring system of **strychnine** with remarkable efficiency and stereocontrol.^[3] This approach significantly improved the overall yield and demonstrated the utility of sigmatropic rearrangements in complex molecule synthesis.



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Overman's convergent synthesis via an aza-Cope/Mannich cascade.

The Rawal Synthesis: Diels-Alder and Heck Reactions

Viresh Rawal's concise and high-yielding synthesis utilized a powerful combination of an intramolecular Diels-Alder reaction to construct the ABC ring system and a subsequent intramolecular Heck reaction to forge the challenging D ring.^[4] This strategy showcased the power of modern transition-metal catalysis in the efficient assembly of complex polycyclic frameworks.

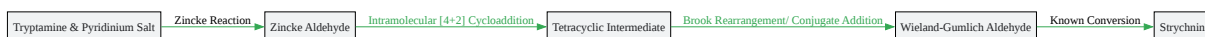


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Rawal's strategy employing Diels-Alder and Heck reactions.

The Vanderwal Synthesis: A Concise Approach with Zincke Aldehydes

Christopher Vanderwal's remarkably short synthesis is a testament to the power of strategic bond disconnections. The key step involves an intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde, which rapidly assembles the tetracyclic core of **strychnine**.^[5] A subsequent tandem Brook rearrangement/conjugate addition sequence completes the synthesis of the Wieland-Gumlich aldehyde, a late-stage intermediate.



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Vanderwal's concise route featuring a Zincke aldehyde cycloaddition.

The MacMillan Synthesis: Organocatalytic Cascade

David MacMillan's enantioselective synthesis features an elegant organocatalytic cascade reaction that constructs the chiral tetracyclic core of **strychnine** in a single step from simple starting materials.^{[1][6]} This approach highlights the power of aminocatalysis to orchestrate complex bond-forming events with high stereoselectivity.



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MacMillan's enantioselective synthesis via an organocatalytic cascade.

Detailed Experimental Protocols for Key Experiments

Woodward Synthesis: Formation of the Pentacyclic Intermediate (Dieckmann Condensation)

A solution of the diester precursor in dry benzene is added dropwise to a stirred suspension of sodium methoxide in dry benzene at reflux temperature under an atmosphere of dry, oxygen-free nitrogen. The mixture is heated at reflux for several hours, then cooled, and acidified with acetic acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by chromatography on alumina to afford the pentacyclic β -keto ester.

Overman Synthesis: Aza-Cope/Mannich Cascade

A solution of the amino alcohol precursor and paraformaldehyde in acetonitrile is heated at 80 °C in a sealed tube for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the pentacyclic ketone in near quantitative yield and high enantiomeric excess.[3]

Rawal Synthesis: Intramolecular Diels-Alder Reaction

A solution of the diene-carbamate precursor in benzene is heated in a sealed tube at 185-200 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the tetracyclic cycloadduct.

Rawal Synthesis: Intramolecular Heck Reaction

To a solution of the vinyl iodide precursor in DMF are added potassium carbonate, tetrabutylammonium chloride, and palladium(II) acetate. The mixture is heated at 70 °C for 3 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford **isostrychnine**.

Vanderwal Synthesis: Intramolecular [4+2] Cycloaddition of Zincke Aldehyde

To a solution of the tryptamine-derived Zincke aldehyde in THF at room temperature is added a solution of potassium tert-butoxide in THF. The resulting mixture is stirred at room temperature for a specified time until the reaction is complete as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the tetracyclic adduct.[7]

MacMillan Synthesis: Organocatalytic Cascade

To a solution of the tryptamine derivative and the enal in a suitable solvent such as toluene at -60 °C is added the imidazolidinone catalyst and a Brønsted acid co-catalyst (e.g., tribromoacetic acid). The reaction mixture is stirred at this temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to afford the chiral tetracyclic product with high enantioselectivity.

Bonjoch & Solé Synthesis: Reductive Heck Cyclization

A mixture of the vinyl iodide precursor, palladium(II) acetate, triphenylphosphine, and silver(I) carbonate in acetonitrile is heated at reflux under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the cyclized product.

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